(4-chloro-3-(difluoromethoxy)phenyl)methanol
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Overview
Description
(4-chloro-3-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7ClF2O2 It is characterized by the presence of a chloro group, a difluoromethoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-(difluoromethoxy)phenyl)methanol typically involves the introduction of the difluoromethoxy group onto a chlorinated benzene derivative. One common method involves the reaction of 4-chlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-(difluoromethoxy)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or difluoromethoxy groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of (4-chloro-3-(difluoromethoxy)phenyl)aldehyde or (4-chloro-3-(difluoromethoxy)benzoic acid.
Reduction: Formation of (4-chloro-3-(difluoromethoxy)phenyl)methane.
Substitution: Formation of (4-amino-3-(difluoromethoxy)phenyl)methanol or (4-thio-3-(difluoromethoxy)phenyl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-3-(difluoromethoxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used as a probe to study the effects of difluoromethoxy and chloro substituents on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (4-chloro-3-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, further modulating the compound’s activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(4-chloro-3-(trifluoromethoxy)phenyl)methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
(4-bromo-3-(difluoromethoxy)phenyl)methanol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
(4-chloro-3-(difluoromethoxy)phenyl)methanol is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-chloro-3-(difluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDWHBSLGQRTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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